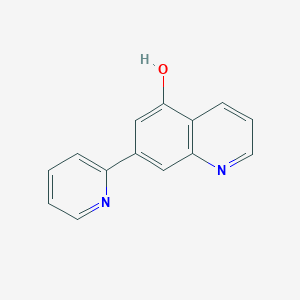

7-pyridin-2-yl-1H-quinolin-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

7-pyridin-2-ylquinolin-5-ol |

InChI |

InChI=1S/C14H10N2O/c17-14-9-10(12-5-1-2-6-15-12)8-13-11(14)4-3-7-16-13/h1-9,17H |

InChI Key |

PHCMTLKSZKPPFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=CC=N3)C(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Pyridin 2 Yl 1h Quinolin 5 One and Analogues

Classical and Established Synthetic Approaches to Quinolinone Systems

Traditional methods for quinoline (B57606) and quinolinone synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds under acidic or basic conditions.

Friedländer Quinoline Synthesis and its Variants

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward method for producing quinolines from the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comnih.gov The reaction can be catalyzed by acids or bases and proceeds through an initial condensation followed by a cyclodehydration. jk-sci.comorganic-chemistry.org

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the reactants, followed by dehydration to form an unsaturated carbonyl compound, which then undergoes imine formation to yield the quinoline. wikipedia.org The second proposed pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent dehydration. wikipedia.org

A significant limitation of the original Friedländer synthesis is the often-limited availability of the required 2-aminobenzaldehyde derivatives. researchgate.net To address this, modifications have been developed, such as the in situ reduction of 2-nitrobenzaldehydes. researchgate.net Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to improve reaction efficiency. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Aminobenzaldehyde | Ketone (with α-methylene) | Acid or Base | Substituted Quinoline |

| 2-Aminoaryl Ketone | Aldehyde (with α-methylene) | Acid or Base | Substituted Quinoline |

Gould–Jacobs Synthesis and its Modifications

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines, which can exist as their 4-quinolinone tautomers. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

The reaction is known to require high temperatures for the cyclization step, and careful optimization of reaction time and temperature is necessary to maximize yield and minimize degradation. jasco.ro Microwave irradiation has been shown to improve yields and significantly shorten reaction times compared to conventional heating. jasco.ro The Gould-Jacobs approach has proven successful in the synthesis of various quinoline-based compounds, including those with potential as antagonists at central benzodiazepine (B76468) receptors. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Key Steps | Product |

| Aniline | Diethyl ethoxymethylenemalonate | Condensation, Thermal Cyclization, Saponification, Decarboxylation | 4-Hydroxyquinoline |

Combes Quinoline Synthesis

The Combes quinoline synthesis, first described in 1888, involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the substituted quinoline. wikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.org

The mechanism involves protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack from the aniline. wikipedia.org After dehydration to form a Schiff base, tautomerization to an enamine occurs. quimicaorganica.org The rate-determining step is the acid-catalyzed intramolecular electrophilic attack of the aniline ring on the enamine's double bond to form the new ring, followed by dehydration to yield the final quinoline product. wikipedia.orgresearchgate.net Modifications to the classic conditions include the use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as the dehydrating agent and catalyst. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aniline | β-Diketone | Concentrated Sulfuric Acid | 2,4-Disubstituted Quinoline |

Modern Transition Metal-Catalyzed Synthetic Routes

More recently, transition metal catalysis has emerged as a powerful tool for the synthesis of quinolines and quinolinones, offering milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has been extensively used in the synthesis of quinolinones. nih.gov One strategy involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to produce 2-arylquinolines. nih.gov This process is believed to occur through a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov

Another approach is the palladium-catalyzed carbonylation reaction of 2-iodoanilines with terminal acetylenes in the presence of carbon monoxide to furnish quinolin-4-ones. mdpi.com Palladium catalysts, such as PdCl2(PPh3)2, are effective for this transformation. mdpi.com Furthermore, Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, have been employed in the synthesis of complex quinoline derivatives, such as 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes. acs.org These reactions typically utilize a palladium catalyst, a base, and a suitable ligand. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| o-Aminocinnamonitrile | Arylhydrazine | PdCl2, Ligand, TfOH | 2-Arylquinoline |

| 2-Iodoaniline | Terminal Acetylene | PdCl2(PPh3)2, CO | Quinolin-4-one |

| 2-(4-Bromophenoxy)quinoline | Substituted boronic acid | [Pd(dppf)Cl2], Cs2CO3 | Substituted 2-phenoxyquinoline |

Cobalt-Catalyzed Cyclizations

Cobalt catalysis has also been applied to the synthesis of quinolines. organic-chemistry.org A notable example is the cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes to directly synthesize a wide range of quinoline derivatives. organic-chemistry.org In some cases, dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and a C1 building block in these reactions. organic-chemistry.org

Another cobalt-catalyzed approach involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, providing a one-pot synthesis of quinolines under mild conditions. organic-chemistry.org A heterogeneous cobalt oxide catalyst has also been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines. organic-chemistry.org More specifically, a method for the cobalt-catalyzed annulation of anilides and internal alkynes has been developed for the efficient synthesis of quinoline scaffolds, where the addition of a Lewis acid like Zn(OTf)2 enhances the reaction efficiency. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Aniline | Alkyne | Co(III) catalyst | Substituted Quinoline |

| 2-Aminoaryl alcohol | Ketone or Nitrile | Co(OAc)2·4H2O | Substituted Quinoline |

| Anilide | Internal Alkyne | Cobalt catalyst, Zn(OTf)2 | Substituted Quinoline |

Rhodium-Catalyzed Functionalization

Rhodium catalysts have emerged as powerful tools for the functionalization of quinolines, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-halogen bonds. nih.gov These catalysts are particularly noted for their ability to facilitate C-H bond activation, offering an environmentally sustainable alternative to classical functionalization methods. nih.gov

One notable advancement is the rhodium(III)-catalyzed C-8 selective direct alkylation and alkynylation of quinoline N-oxides. This method proceeds with high efficiency at room temperature across a wide array of substrates, demonstrating excellent regioselectivity and tolerance for various functional groups. acs.org The N-oxide directing group serves as a crucial stepping stone for the remote C-H functionalization of the quinoline core. acs.org

Furthermore, an environmentally friendly protocol using a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium has been developed for quinoline synthesis. rsc.org In this system, anilines react with allyl alcohols to produce the corresponding quinolines in moderate to good yields. rsc.org A key advantage of this system is its recyclability, as the catalyst can be reused for up to five cycles without a significant loss of catalytic activity. rsc.org

The asymmetric transfer hydrogenation of 4-quinolone derivatives has also been achieved using a tethered rhodium complex. rsc.org With formic acid/triethylamine as the hydride source, this method yields 1,2,3,4-tetrahydroquinoline-4-ols with outstanding enantioselectivities. rsc.org Additionally, rhodium-catalyzed asymmetric N-H functionalization of quinazolinones with allenes and allylic carbonates has been successfully accomplished with the aid of chiral bidentate diphosphine ligands, showcasing excellent chemo-, regio-, and enantioselectivities. nih.gov

A significant improvement in the synthesis of the monohydride complex RhH{κ3-P,O,P-[xant(PiPr2)2]} has been reported, reducing reaction time and increasing the yield to 90%. nih.gov This complex effectively promotes the C-H bond activation of quinoline and its derivatives, leading to the formation of square-planar rhodium(I)-quinolinyl compounds. nih.gov

Green Chemistry Principles in Quinolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolinones to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green technique due to its ability to significantly reduce reaction times, enable solvent-free reactions, and often lead to higher yields compared to conventional heating methods. nih.govbenthamdirect.com This technology is considered environmentally benign as it lowers energy consumption and is well-suited for process optimization. nih.gov

Several studies have highlighted the benefits of microwave irradiation in the synthesis of quinolone derivatives. For instance, a rapid method for preparing N-aryl-2-methylthio-4-oxo-1,4-dihydroquinoline-3-carbonitriles has been reported, where cyclization is accelerated by microwave irradiation under solvent-free conditions using potassium carbonate. researchgate.net Another method involves the microwave-assisted synthesis of 2-(1H)-quinolinone compounds from quinoline raw materials and water, utilizing a reaction accelerator. google.com This one-pot reaction proceeds through a 1-acetic acid ester quinoline chloride salt intermediate. google.com

The application of microwaves is not limited to simple quinolones; it has also been used for the synthesis of more complex structures like C-3 nitro derivatives of 4-quinolones and pyrimido[4,5-b]quinolones. researchgate.nettandfonline.com

Solvent-Free Methodologies

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the use of volatile and often toxic organic solvents. Several successful solvent-free methods for quinoline and quinolinone synthesis have been developed.

One approach involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal, solvent-free conditions, yielding a range of quinoline derivatives with good yields and short reaction times. researchgate.net Similarly, a one-step heterogeneous catalytic cyclization using Hβ zeolite as a catalyst has been employed to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org This catalyst can be reused multiple times without significant loss of efficiency. rsc.org

The Friedländer reaction, a classical method for quinoline synthesis, has also been adapted to solvent-free conditions. Poly-substituted quinolines have been prepared in excellent yields by reacting o-aminoaryl ketones or aldehydes with α-methylene ketones in the presence of BiCl3 under thermal, solvent-free conditions. eurekaselect.com Furthermore, the synthesis of functionalized quinolines from imines and styrene (B11656) has been achieved under solvent-free and catalyst-free conditions, highlighting a highly eco-friendly protocol. jocpr.com Nanocatalysts, such as cobalt and copper doped aerogels, have also been utilized in the solvent-free Friedlander annulation to produce quinolines in high yields. tandfonline.comnih.gov

Photocatalytic and Biocatalytic Approaches

Photocatalysis and biocatalysis represent cutting-edge green synthetic methods that utilize light energy or enzymes, respectively, to drive chemical reactions under mild conditions.

A dual-catalyst system comprising a photocatalyst and a proton reduction cocatalyst has been developed for the synthesis of quinolines from N-alkyl anilines or from anilines and aldehydes without the need for a sacrificial oxidant. nih.gov Another photocatalytic approach involves the condensation of 2-vinylanilines and conjugated aldehydes, which, in the presence of an iridium photocatalyst, leads to the synthesis of quinoline derivatives. researchgate.net These methods are atom-economical and exhibit excellent site selectivity and functional group tolerance. researchgate.net

In the realm of biocatalysis, monoamine oxidase (MAO-N) enzymes, both as whole cells and in purified form, have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into their corresponding aromatic quinoline derivatives. acs.org Additionally, horseradish peroxidase (HRP) has been employed in a chemo-enzymatic strategy to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. acs.org The use of biocatalysts like α-amylase is also being explored for quinoline synthesis. nih.gov

Ultrasonication-Mediated Synthesis

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates, higher yields, and improved selectivity. usp.br This technique, known as sonochemistry, is considered a green method due to its efficiency and the potential for milder reaction conditions.

A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been accomplished by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov The use of ultrasound has also been shown to be effective in the synthesis of hybrid quinoline-benzenesulfonamide compounds, with significant reductions in reaction time compared to conventional methods. nih.gov

Furthermore, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl2·2H2O as a precatalyst and under ultrasound irradiation, has been developed for the rapid synthesis of 2-substituted quinolines. researchgate.net The ability of ultrasound to generate radicals can also be harnessed to initiate radical chain reactions for the synthesis of heterocyclic compounds. usp.br

Catalyst-Free and Green Solvent Reactions

The development of synthetic methods that operate without a catalyst and in environmentally benign solvents, such as water, represents a significant step towards truly green chemical processes.

A straightforward and efficient catalyst-free method for the synthesis of quinolines via the Friedländer reaction has been demonstrated in water at 70°C. organic-chemistry.org This approach, which reacts 2-aminobenzaldehyde with various ketones or malononitrile, achieves high yields and avoids the need for catalysts, surfactants, or ionic liquids. organic-chemistry.org The high polarity of water is believed to enhance the reaction efficiency. organic-chemistry.org

Another environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature has been developed without the use of any base or organic solvent. acs.org This protocol is characterized by excellent to quantitative yields, short reaction times (1–8 minutes), and a reusable reaction medium. acs.org The synthesis of pyrimido[4,5-b]quinolones has also been achieved in water using p-toluene sulfonic acid as a catalyst, offering a green alternative to traditional methods. tandfonline.com

Oxidative Annulation Strategies for Quinoline Scaffold Construction

Oxidative annulation has emerged as a powerful and atom-economical approach for constructing quinoline scaffolds. researchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, frequently leveraging transition-metal catalysis. researchgate.net

C–H Bond Activation Approaches

Transition-metal-catalyzed C–H bond activation has become an increasingly vital tool for the direct and selective functionalization of otherwise inert C–H bonds. snnu.edu.cn This strategy has been successfully applied to the synthesis of quinolines, offering a more efficient alternative to traditional methods that often require pre-functionalized starting materials. researchgate.netrsc.org

Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes represents a notable C–H activation approach for quinoline synthesis. snnu.edu.cn This method involves a chelation-assisted, twofold C–H activation of the pyridine (B92270) ring. snnu.edu.cn The selectivity of this reaction can be dependent on the oxidant used, with copper(II) acetate (B1210297) often favoring the formation of the quinoline product. snnu.edu.cn The proposed mechanism involves the formation of a rhodium-bound active catalyst that facilitates C–H activation, likely through a concerted metalation-deprotonation process. snnu.edu.cn

Similarly, cobalt(III)-catalyzed C–H activation has been employed for the functionalization of quinoline N-oxides, demonstrating the versatility of this approach. rsc.org These reactions can achieve regioselective olefination and amidation at the C-8 position of the quinoline core. rsc.org Iron-catalyzed C–H activation has also been explored for the C-2 alkenylation of quinoline-N-oxides, offering a greener approach with water as the primary byproduct. rsc.org Palladium-catalyzed C–H activation/annulation reactions have also been developed, for instance, between N-methoxybenzamides and allenoic acid esters to produce dihydroisoquinolinones, a related class of heterocycles. mdpi.com

| Catalyst System | Reactants | Product Type | Reference |

| [RhCp*Cl2]2 / Cu(OAc)2 | Functionalized Pyridines + Alkynes | Quinolines | snnu.edu.cn |

| Co(III) catalyst | Quinoline-N-oxides + Alkenes/Amides | C-8 Functionalized Quinolines | rsc.org |

| FeSO4 | Quinoline-N-oxides + Alkenes | C-2 Alkenylated Quinolines | rsc.org |

| Pd(CH3CN)2Cl2 / Ag2CO3 | N-methoxybenzamides + 2,3-Allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |

Dehydration Coupling Reactions

Dehydration coupling reactions offer another avenue for quinoline synthesis, often proceeding through the formation of an intermediate that subsequently cyclizes. A classic example is the Skraup synthesis, where aniline reacts with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. pharmaguideline.comnumberanalytics.com The reaction is initiated by the dehydration of glycerol to acrolein, which then undergoes conjugate addition with aniline. pharmaguideline.comnumberanalytics.com The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. numberanalytics.com

Modern variations of dehydration coupling often employ metal catalysts to achieve higher efficiency and broader substrate scope. For instance, a ruthenium-catalyzed [3+3] annulation of anilines with allyl alcohols has been reported for the synthesis of substituted quinolines. researchgate.net This method utilizes a traceless directing group strategy for proximal C-H bond activation. researchgate.net

Photo-Induced Cyclization Processes

Photochemical reactions provide a unique and often mild approach to the synthesis of complex organic molecules, including quinolines. Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant, yields quinolines at room temperature. organic-chemistry.org

Another strategy involves the visible-light-induced intramolecular radical cyclization of vinyl azides. researchgate.net For example, the reaction of a vinyl azide (B81097) with methyl 2-bromo-2-phenylacetate in the presence of an iridium photocatalyst leads to the formation of a quinoline derivative. researchgate.net This process is initiated by the generation of a radical species that adds to the vinyl azide, followed by nitrogen extrusion and cyclization. researchgate.net Photoinduced radical cyclization of o-diisocyanoarenes with diphosphines has also been investigated for the synthesis of related quinoxaline (B1680401) systems. nih.gov

Furthermore, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Visible-light-induced cascade sulfonylation/cyclization reactions have also been developed for the synthesis of quinoline-2,4-diones under metal-free conditions. mdpi.com

Specific Synthetic Pathways to 7-Pyridin-2-yl-1H-quinolin-5-one and Close Structural Analogues

The synthesis of specific quinoline derivatives often requires tailored strategies that incorporate the desired functionalities from the outset.

Routes Involving Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds, including quinolines. The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) (derived from anthranilic acid) with a carbonyl compound to yield quinoline-4-carboxylic acids. rsc.org

A notable application of anthranilic acid derivatives is in palladium-catalyzed coupling reactions. For example, the Buchwald-Hartwig amination of 2-bromopyridines with polycyclic anthranilic acid derivatives, followed by a dearomative cyclization, has been used to synthesize polyheterocyclic systems related to quinolines. nih.gov Additionally, new hybrid compounds have been synthesized by combining halogen-substituted anthranilic acids with 4-(aminoalkyl)amino-7-chloroquinolines, linked via a 1,3,4-oxadiazole (B1194373) ring. nih.gov

Strategies Incorporating Pyridine Moieties

The direct incorporation of a pyridine substituent onto the quinoline scaffold is a key challenge in the synthesis of compounds like this compound. Pyridine derivatives themselves are important building blocks in organic synthesis. ijaem.net

One approach involves the use of starting materials that already contain the pyridine ring. For instance, the Combes synthesis, which involves the acid-catalyzed cyclization of a β-amino enone formed from the condensation of an arylamine and a 1,3-dicarbonyl compound, can be adapted by using a pyridyl-substituted arylamine. iipseries.org Similarly, the Friedländer synthesis, the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, can employ a pyridyl-substituted reactant. pharmaguideline.com

Synthetic Methodologies for this compound Elusive

Despite a thorough review of synthetic methodologies, specific details regarding the cyclization reactions for the formation of the this compound core structure remain largely undocumented in publicly available scientific literature. General strategies for quinolinone synthesis are well-established; however, these predominantly focus on the more common quinolin-2-one and quinolin-4-one isomers.

Established methods for forming the quinolinone ring system include several classical name reactions and modern catalytic approaches:

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. nih.gov

Gould-Jacobs Reaction: This reaction proceeds via the thermal cyclization of an anilinomethylene derivative of a malonic ester or related compound to form 4-hydroxyquinolines (4-quinolinones). researchgate.net

Camps Cyclization: This is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, which can produce either quinolin-2-ones or quinolin-4-ones.

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

Pfitzinger Reaction: This synthesis utilizes isatin and a carbonyl compound to produce substituted quinoline-4-carboxylic acids.

Modern Catalytic Methods: Transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed C-H activation and annulation strategies, have emerged as powerful tools for quinolinone synthesis. durham.ac.ukacs.org

While these methods are versatile for a range of substituted quinolinones, their direct application to the synthesis of the specific this compound isomer is not described. The literature tends to focus on the functionalization of a pre-existing quinoline core, for instance, through cross-coupling reactions to introduce substituents at the 7-position of a quinoline ring that is already formed. durham.ac.ukresearchgate.net

The challenge appears to lie in the specific regiochemistry required to form the quinolin-5-one skeleton. Research into related structures, such as 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, has been reported, often employing the Gould-Jacobs cyclization as a key step. researchgate.net However, this leads to a different isomeric system. Similarly, multi-component reactions have been developed for the efficient synthesis of highly substituted quinolines, but examples leading to the this compound scaffold are absent from the reviewed literature. nih.gov

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and spectral databases, no specific experimental or theoretical spectroscopic data for the chemical compound This compound could be located.

The requested article, which was to focus solely on the advanced spectroscopic characterization and structural elucidation of this particular compound, cannot be generated without the foundational ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman spectroscopy data. The strict requirement to adhere to an outline detailing these specific analyses precludes the use of generalized information from related compounds.

Searches for the synthesis and characterization of this compound did not yield publications containing the necessary detailed spectroscopic information required to populate the outlined sections on:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques.

Infrared (IR) and Raman Spectroscopy , including vibrational mode assignments and functional group characterization.

Without access to primary literature or database entries that have characterized this specific molecule, any attempt to create the requested scientific article would be speculative and would not meet the required standards of scientific accuracy. Information on related but structurally distinct molecules, such as other pyridinyl-substituted quinolines or different quinolinone isomers, is available but falls outside the explicit scope of the user's request.

Therefore, the generation of a scientifically accurate article focusing solely on the spectroscopic properties of this compound is not possible at this time. Further research and publication by the scientific community are needed to make this information available.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental formula of "7-pyridin-2-yl-1H-quinolin-5-one". By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For "this compound" (C₁₄H₁₀N₂O), the exact mass is calculated and then compared to the experimentally observed value. The close agreement between the calculated and found values provides strong evidence for the assigned molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀N₂O |

| Calculated Mass | 222.0793 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Observed m/z | Varies slightly by experiment |

Note: The observed m/z value is typically reported to four decimal places and compared with the calculated value for the protonated molecule [C₁₄H₁₁N₂O]⁺.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the parent ion into smaller, characteristic pieces. The analysis of this fragmentation pattern offers a roadmap to the compound's structure. While specific, detailed fragmentation studies for "this compound" are not extensively published, general principles suggest that the primary fragmentation would likely involve the cleavage of the bond between the quinolinone and pyridine (B92270) rings. Other potential fragmentations could include the loss of carbon monoxide (CO) from the quinolinone ring system, a common fragmentation pathway for such carbonyl-containing heterocyclic compounds.

X-ray Diffraction (XRD) Crystallography

X-ray crystallography provides the most definitive structural information, offering a precise three-dimensional map of the atoms within a single crystal.

By successfully growing a single crystal of "this compound" and analyzing its diffraction of X-rays, the precise arrangement of every atom in the crystal lattice can be determined. This technique confirms the connectivity of the pyridine and quinolinone rings at position 7 and establishes the absolute structure of the molecule. The compound has been reported to crystallize in the monoclinic space group P2(1)/c. This unambiguous structural determination is crucial for understanding its chemical properties and potential interactions.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.380(4) |

| b (Å) | 11.218(4) |

| c (Å) | 9.479(4) |

| α (°) | 90 |

| β (°) | 107.13(3) |

| γ (°) | 90 |

| Volume (ų) | 1054.4(7) |

| Z (molecules/unit cell) | 4 |

In the solid state, the conformation of "this compound" is largely defined by the dihedral angle between the two aromatic ring systems. Crystal structure analysis reveals that the molecule is not perfectly planar. The pyridine ring is twisted relative to the quinolinone ring system. This twist is a result of minimizing steric hindrance between the hydrogen atoms on the adjacent rings. The solid-state structure is further stabilized by intermolecular hydrogen bonds, particularly involving the N-H of the quinolinone and the nitrogen atom of the pyridine ring of a neighboring molecule, leading to the formation of supramolecular chains.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. rsc.orgnih.gov DFT calculations are employed to determine the molecule's geometric and electronic properties with high accuracy. For quinoline (B57606) derivatives, DFT has been successfully used to analyze stability, molecular interactions, and optical properties. rsc.orgnih.govrsc.org

The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. DFT methods, often using functionals like B3LYP combined with a basis set such as 6-31G(d,p), are highly effective for this purpose. rsc.orgrsc.org

For 7-pyridin-2-yl-1H-quinolin-5-one, the quinoline and pyridine (B92270) ring systems are expected to be largely planar. However, the dihedral angle between the two aromatic rings is a critical parameter determining the extent of electronic conjugation. Optimization calculations would reveal the preferred rotational conformation, which is a balance between steric hindrance and the stabilizing effects of conjugation. In a related complex molecule, 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), the arrangement of the pyridyl and quinoline rings was found to be propeller-wise, a common feature for such linked aromatic systems. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridinyl-Quinoline System (Note: These are representative values for a similar heterocyclic system, as specific calculated data for this compound is not publicly available.)

| Parameter | Value |

|---|---|

| C-N Bond Length (Quinoline) | ~1.38 Å |

| C=O Bond Length (Quinolinone) | ~1.23 Å |

| C-C Bond Length (Inter-ring) | ~1.48 Å |

| Pyridine-Quinoline Dihedral Angle | ~30-40° |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of molecules in their electronically excited states. rsc.org It is widely used to predict UV-visible absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. nih.gov

For a conjugated system like this compound, the low-energy electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations are crucial for understanding the photophysical properties of the molecule and are often performed using functionals like CAM-B3LYP, which are well-suited for systems that may exhibit charge-transfer characteristics. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. rsc.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. rsc.orgarabjchem.org A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. libretexts.org

In this compound, the HOMO is expected to be primarily localized on the electron-rich quinolinone ring system, while the LUMO is likely to be concentrated on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. For similar quinoline derivatives, HOMO-LUMO gaps have been calculated to be in the range of 4.0 to 4.8 eV, indicating significant stability. arabjchem.org

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative, based on typical calculations for conjugated N-heterocyclic systems.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -2.05 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making them the primary sites for electrophilic attack or hydrogen bond acceptance. dntb.gov.uaresearchgate.net Conversely, the most positive potential would be found around the hydrogen atom attached to the quinolinone nitrogen (N-H), indicating its role as a hydrogen bond donor.

Analysis of Intermolecular and Intramolecular Interactions

The way molecules interact with each other in the solid state is governed by a network of non-covalent interactions, with hydrogen bonding being one of the most significant.

Hydrogen bonds are crucial in determining the crystal packing and supramolecular architecture of molecular solids. In the context of this compound, several types of hydrogen bonds are possible. The N-H group of the quinolinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors.

Crystal structure analyses of related compounds provide valuable insights. For instance, in the structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), both intramolecular and intermolecular hydrogen bonds are observed. Intramolecular O-H···N bonds lead to the formation of stable five-membered S(5) ring motifs. nih.gov In the solid state, intermolecular O—H⋯N and O—H⋯O hydrogen bonds link molecules into dimers, which are further connected by C—H⋯O interactions to form larger networks. nih.gov

Theoretical Studies on Tautomerism and Proton Transfer Dynamics

The this compound system is of significant theoretical interest due to its capacity for tautomerism and its potential to undergo excited-state intramolecular proton transfer (ESIPT). The molecule can exist in an enol form (8-(pyridin-2-yl)quinolin-7-ol) and a keto form (this compound). The dynamics of the interconversion between these forms, particularly in the excited state, have been the subject of detailed computational investigation.

ESIPT is a photochemical process where a proton is transferred within a molecule upon photoexcitation. This process typically occurs in molecules with a pre-existing intramolecular hydrogen bond. Upon absorbing light, the molecule jumps to an excited electronic state, which can dramatically alter the acidity and basicity of the proton donor and acceptor groups, facilitating a rapid proton transfer to form an excited-state tautomer.

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been performed on the closely related 8-(pyridin-2-yl)quinolin-7-ol system to model its ESIPT behavior. nih.govresearchgate.net The general mechanism involves:

Photoexcitation: The ground-state enol tautomer absorbs a photon, promoting it to an excited state (E*).

Proton Transfer: In the excited state, a proton is transferred from the hydroxyl group (donor) to a nearby nitrogen atom (acceptor), forming the excited keto tautomer (K*), which corresponds to the excited state of this compound.

De-excitation: The excited keto tautomer relaxes to its ground state, often through fluorescence, which is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths).

The efficiency and thermodynamics of the ESIPT process are heavily influenced by the extent of π-conjugation in the molecule, as greater conjugation can stabilize the resulting tautomer.

Building on the concept of ESIPT, theoretical studies have explored using the 8-(pyridin-2-yl)quinolin-7-ol framework as a platform for "proton cranes." nih.govresearchgate.net A proton crane is a molecular system designed to transport a proton over a long distance within the same molecule, using a mobile "crane" subunit to shuttle the proton between a distant donor and acceptor site.

In this specific system, the proposed mechanism is as follows:

Tautomeric Sub-unit: The 7-hydroxyquinoline (B1418103) moiety serves as the primary tautomeric platform, containing the initial proton donor (OH group) and the final proton acceptor (the quinoline nitrogen).

Crane Sub-unit: The attached pyridine ring acts as the proton crane.

The process, modeled by DFT calculations, requires the enol form to be stable in the ground state. Upon photoexcitation, a series of consecutive ESIPT steps occur: the proton is first transferred from the hydroxyl group to the pyridine nitrogen (the crane), and then the pyridine delivers it to the quinoline nitrogen. nih.govresearchgate.net This completes the long-range intramolecular proton transfer. Computational results suggest that the efficiency of this proton crane action can be optimized by introducing strong electron-donating substituents onto the pyridine ring, which enhances its basicity and facilitates the proton capture and delivery steps. nih.govresearchgate.net

The key states in the theoretical proton crane mechanism are summarized below.

| State | Description | Dominant Tautomer |

|---|---|---|

| Standby State (Ground State) | The stable form before photoexcitation. | Enol form (8-(pyridin-2-yl)quinolin-7-ol) |

| Transfer State (Excited State) | Intermediate states following photoexcitation where the proton is being shuttled by the pyridine crane. | Intermediate protonated pyridine species |

| End State (Excited State) | The final state after long-range proton transfer is complete. | Keto form (this compound) |

Influence of Aromaticity and Basicity on Tautomeric Stability

The structure of this compound allows for the existence of different tautomeric forms, primarily the keto (-C=O) form (1H-quinolin-5-one) and the enol (-O-H) form (quinoline-5-ol). The relative stability of these tautomers is a critical aspect of the molecule's chemistry, and it is significantly influenced by the interplay of aromaticity and basicity.

Theoretical studies on related hydroxyquinolines and carbaporphyrinoid systems suggest that the stability of tautomers is governed by a delicate balance. nih.govnih.gov The keto form, this compound, benefits from the stability of the amide group within the quinolinone ring. However, the enol form, 7-pyridin-2-yl-quinolin-5-ol, would possess a fully aromatic quinoline ring system, which confers considerable stabilization.

Computational models, such as those based on Density Functional Theory (DFT), are used to calculate the ground-state energies of each tautomer. These calculations often show that while a fully aromatic system is generally favored, other factors can shift the equilibrium. nih.gov The basicity of the nitrogen atoms in both the quinoline and pyridine rings plays a crucial role. The nitrogen in the pyridine ring and the quinoline ring can participate in hydrogen bonding, which can stabilize one tautomer over another, particularly in different solvent environments. beilstein-journals.org For instance, in related 8-(phenyldiazenyl)quinolin-7-ol systems, the enol (azo) tautomer's stability is highly dependent on the basicity of the nitrogen atoms, which can be modulated by substituents. nih.govbeilstein-journals.org In the case of this compound, the electron-withdrawing nature of the pyridinyl group can influence the electron density across the quinolinone system, thereby affecting the relative basicity of the carbonyl oxygen and the quinoline nitrogen, and consequently, the tautomeric equilibrium.

Simulation of Spectroscopic Data

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which is essential for their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The standard method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). researchgate.nettsijournals.com

Calculations for related quinoline derivatives have shown a strong correlation between predicted and experimental chemical shifts. tsijournals.com For this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The protons and carbons of the pyridine and quinoline rings would exhibit shifts typical for aromatic systems, generally appearing in the downfield region of the spectrum (7.0-9.0 ppm for ¹H, 120-160 ppm for ¹³C). oregonstate.edumagritek.com The presence of the electron-withdrawing carbonyl group and the nitrogen heteroatoms would cause adjacent carbons and protons to shift further downfield. Quaternary carbons, such as the carbonyl carbon (C5) and the carbons at the ring junctions, are typically weak in experimental spectra but can be precisely located through calculation. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: This table is illustrative, based on typical values for quinolinone and pyridine fragments from computational studies. Specific values for the target compound require dedicated calculation.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinolinone Ring | ||

| H2 | ~8.2 | C2: ~155 |

| H3 | ~6.5 | C3: ~115 |

| H4 | - | C4: ~138 |

| - | - | C4a: ~140 |

| - | - | C5 (C=O): ~178 |

| H6 | ~7.8 | C6: ~130 |

| - | - | C7: ~145 |

| H8 | ~7.5 | C8: ~125 |

| - | - | C8a: ~128 |

| N1-H | ~12.5 | - |

| Pyridine Ring | ||

| H3' | ~7.4 | C2': ~158 |

| H4' | ~7.9 | C3': ~122 |

| H5' | ~7.5 | C4': ~137 |

| H6' | ~8.6 | C5': ~125 |

| C6': ~150 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective at predicting these frequencies. iau.irelixirpublishers.com The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and achieve better agreement with experimental data. iau.ir

For this compound, key predicted vibrational modes would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically calculated to be in the 1650-1700 cm⁻¹ region.

N-H Stretch: A broad band in the 3000-3400 cm⁻¹ region.

C=C and C=N Stretching: A series of bands between 1400-1600 cm⁻¹ corresponding to the aromatic rings. elixirpublishers.com

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹.

Ring Vibrations: Complex vibrations involving the entire quinoline and pyridine skeletons appear at lower frequencies.

The Potential Energy Distribution (PED) analysis is often performed alongside frequency calculations to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

Table 2: Predicted Major Vibrational Frequencies (Illustrative) Note: This table is illustrative, based on typical values for quinolinone and pyridine fragments from computational studies.

| Wavenumber (cm⁻¹, Scaled) | Intensity | Vibrational Assignment |

| ~3150 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch |

| ~1595 | Strong | C=C / C=N ring stretch |

| ~1560 | Medium | C=C / C=N ring stretch |

| ~1450 | Strong | Ring deformation |

| ~850 | Strong | C-H out-of-plane bend |

The electronic transitions of a molecule, which determine its color and photochemical properties, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies from the ground state to various excited states, which correspond to absorption maxima (λ_max) in the UV-Vis spectrum. The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, a conjugated system containing both quinolinone and pyridine moieties, TD-DFT calculations would likely predict several electronic transitions. These typically include π → π* transitions associated with the aromatic systems and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. researchgate.net The extended conjugation between the quinoline and pyridine rings is expected to result in absorption bands in the near-UV and possibly the visible region of the spectrum. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to predict solvatochromic shifts. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large charge separation and high polarizability often exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Quinoline derivatives are frequently studied for these properties due to their inherent charge-transfer characteristics. nih.govnih.govrsc.org

The NLO response of a molecule is related to its polarizability (α) and hyperpolarizabilities (β, γ). These properties can be calculated using DFT methods by applying an external electric field in the simulation. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. rsc.org

In this compound, the quinolinone moiety can act as an electron acceptor, while the pyridine ring can function as part of the π-conjugated bridge and has its own electron distribution characteristics. This donor-acceptor-like framework facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a primary origin of NLO response. researchgate.net Calculations for similar quinoline-based systems have shown that extended π-electron delocalization leads to significant NLO properties. researchgate.net Computational analysis of the polarizability and hyperpolarizability of this compound would quantify its potential as an NLO material.

First Hyperpolarizability Determination

There is no available scientific literature detailing the determination of the first hyperpolarizability of this compound. This parameter, a measure of the non-linear optical response of a molecule, has not been reported in the searched scientific papers and databases.

Electronic Dipole Moment Calculations

Similarly, no specific calculations for the electronic dipole moment of this compound have been found in the public domain. The dipole moment, which indicates the polarity of a molecule, is a fundamental electronic property that has not been computationally determined or published for this particular compound.

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how molecular architecture influences biological activity. This exploration delves into the nuanced effects of substituent positioning, the influence of specific functional groups, the roles of molecular shape and flexibility, and the impact of internal molecular forces. Computational methods, particularly molecular docking, further illuminate these relationships at an atomic level, providing a clearer picture of the interactions between these compounds and their biological targets.

Mechanistic Insights into Chemical Transformations of 7 Pyridin 2 Yl 1h Quinolin 5 One

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of substituted quinolinones can be achieved through various established methods, with the specific pathway influencing the final structure and yield. While a direct, single-step synthesis for 7-pyridin-2-yl-1H-quinolin-5-one is not prominently detailed, its structure can be formed by combining strategies for pyridine (B92270) and quinoline (B57606) ring synthesis. Key mechanisms applicable to its formation include intramolecular cyclizations and modern coupling techniques.

One of the most fundamental methods for forming the quinolin-4-one ring is the Camps cyclization . This reaction involves the base-catalyzed intramolecular aldol (B89426) condensation of an N-(2-acylaryl)amide. mdpi.com In a hypothetical synthesis of a related quinolinone, the mechanism would proceed as follows:

Enolate Formation: A strong base deprotonates the α-carbon of the acyl group, creating an enolate.

Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the amide group.

Cyclization and Dehydration: This attack forms a cyclic alcohol intermediate, which then undergoes dehydration (β-elimination) to yield the stable, conjugated quinolin-4-one ring system. mdpi.com The stability of the resulting aromatic system is a significant driving force for the reaction.

Modern synthetic approaches may involve N-heterocyclic carbene (NHC) catalysis or metal-catalyzed reactions. For instance, an NHC-catalyzed synthesis of quinolin-4-ones involves the reaction of an aldehyde with a bromo-enone. The NHC catalyst generates a homoenolate intermediate from the aldehyde, which then attacks the bromo-enone, leading to cyclization and subsequent dehydration to form the quinolin-4-one product. mdpi.com Another advanced strategy involves the deoxygenative alkynylation of quinoline N-oxides, which proceeds through a radical-mediated pathway, showcasing the versatility of modern organic synthesis in creating complex heterocyclic systems. acs.org

| Reaction | Description | Key Intermediates |

| Camps Cyclization | Base-catalyzed intramolecular aldol condensation of N-(2-acylaryl)amides to form quinolin-2-ones or quinolin-4-ones. mdpi.com | Enolate ion, Cyclic alcohol mdpi.com |

| Gould-Jacobs Reaction | Cyclization of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by hydrolysis and decarboxylation to yield a quinolin-4-one structure. mdpi.com | Ketene intermediate mdpi.com |

| NHC-Catalyzed Synthesis | Reaction between an aldehyde and a bromo-enone, catalyzed by an N-heterocyclic carbene, to form the quinolin-4-one ring. mdpi.com | Homoenolate, Adduct from nucleophilic attack mdpi.com |

Autoxidation Processes Involving Quinolinones

Quinolinone derivatives can be susceptible to autoxidation, a process of spontaneous oxidation by atmospheric oxygen. This degradation pathway often involves complex, multi-step mechanisms initiated by free radicals. mdpi.com The study of related quinolinone systems provides insight into the potential autoxidation mechanisms for this compound.

An investigation into the autoxidation of 4-hydrazinylquinolin-2(1H)-ones revealed an efficient pathway leading to the synthesis of larger, fused heterocyclic systems, specifically pyridazino[4,3-c:5,6-c′]diquinolines. dntb.gov.uaresearchgate.net The proposed mechanism for this transformation highlights the reactivity of the quinolinone ring under oxidative conditions. Although this involves a hydrazinyl-substituted precursor, it demonstrates that the quinolinone scaffold can participate in complex oxidation and dimerization reactions. The process is believed to be dependent on the presence of both free radicals and oxygen. mdpi.com

In general, the autoxidation of organic molecules can be initiated at susceptible C-H bonds. For quinolinones, this could involve the generation of hydroperoxides, which then decompose to initiate further radical chain reactions. mdpi.com Studies on the autoxidation of 5,7-dihydroxytryptamine, a related indole (B1671886) derivative, show that the process can proceed through the formation of a p-quinoneimine intermediate, ultimately leading to a tryptamine-4,7-dione structure. nih.gov This suggests that the quinolinone ring in this compound could potentially be oxidized to a quinone-like species under certain conditions.

Photophysical Mechanisms: Proton Transfer in Excited States

The photophysical properties of pyridinyl-substituted quinolinones are of significant interest, particularly the phenomenon of excited-state intramolecular proton transfer (ESIPT). This process can occur in molecules that contain both a proton-donating group and a proton-accepting site within close proximity. For this compound, the relevant tautomeric form would be its hydroxy-quinoline isomer (7-pyridin-2-yl-quinolin-5-ol), where the hydroxyl group at position 5 can act as the proton donor.

Upon absorption of light and promotion to an electronically excited state (S₁), the acidity of the hydroxyl group increases significantly. This facilitates the transfer of the proton to a nearby acceptor site. Potential acceptor sites in this molecule include the nitrogen atom of the quinoline ring or the nitrogen atom of the pyridine ring. nih.govrsc.org

Key aspects of this mechanism include:

Long-Range Transfer: In molecules like 7-hydroxyquinoline (B1418103) derivatives, where the donor and acceptor sites are spatially separated, the transfer can be a long-range process. This has been described as a "proton crane" mechanism, where a molecular crane facilitates the delivery of the proton. nih.gov

Energy Barriers: The efficiency and speed of the ESIPT process are dictated by the potential energy surface in the excited state. Some systems exhibit a barrierless proton transfer, while in others, a small energy barrier must be overcome. This barrier can be influenced by the rigidity and conformation of the molecular skeleton. nih.govrsc.org For example, the nature of the linkage between the phenol (B47542) and quinoline moieties can determine whether the ESIPT process requires skeletal deformation. rsc.org

Fluorescence: The ESIPT process often results in a large Stokes shift, as the emission occurs from the excited keto-tautomer, which has a lower energy level. Furthermore, studies on quinolines have shown that protonation of the nitrogen atom can lead to a significant enhancement of fluorescence intensity. researchgate.netrsc.org

This photo-induced tautomerization is a critical mechanism that governs the fluorescence and photostability of such compounds, making them candidates for applications as fluorescent probes and molecular switches. nih.govresearchgate.net

Supramolecular Assembly Mechanisms and Self-Recognition

The structure of this compound, with its hydrogen bond donors (N-H in the quinolinone ring) and acceptors (carbonyl oxygen, pyridine nitrogen, and quinoline nitrogen), is well-suited for forming ordered, non-covalent structures through supramolecular assembly. The specific arrangement of these functional groups allows for self-recognition, where molecules preferentially bind to one another in a predictable manner.

Crystal structure analyses of closely related compounds, such as 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), provide a clear model for the types of interactions that drive this assembly. nih.gov In this analogue, molecules associate into inversion dimers through a network of intermolecular hydrogen bonds. nih.gov

The primary mechanisms governing this self-assembly are:

Hydrogen Bonding: This is the dominant force in the self-recognition process. Specific, directional hydrogen bonds form between complementary donor and acceptor sites. For example, O-H···N bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule can create robust dimeric structures, often forming specific ring motifs like the R₂²(7) motif. nih.govlibretexts.org

π-π Stacking: The aromatic quinoline and pyridine rings can interact through π-π stacking, further stabilizing the assembly.

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also play a crucial role in linking the primary hydrogen-bonded dimers into larger, two-dimensional networks. nih.gov

This ability to self-assemble into well-defined architectures is fundamental to the material properties of the compound in the solid state and can influence its solubility and interactions in biological systems.

| Interaction Type | Description | Role in Assembly | Example from Analogues |

| Intermolecular Hydrogen Bond | An attractive force between a hydrogen atom covalently bonded to an electronegative atom (like O or N) and another nearby electronegative atom. libretexts.org | Forms primary, directional links between molecules, leading to self-recognition and the formation of dimers or polymers. | O-H···N and O-H···O bonds creating inversion dimers with R₂²(7) ring motifs. nih.gov |

| C-H···π Interaction | A weak, non-covalent bond between a soft acid (C-H group) and a soft base (π-system of an aromatic ring). | Links the primary hydrogen-bonded structures into extended 2D or 3D networks. | C10—H10⋯Cg1 and C24—H24⋯Cg2 interactions linking dimers. nih.gov |

| Intramolecular Hydrogen Bond | A hydrogen bond formed within a single molecule. libretexts.org | Stabilizes the conformation of the individual molecule. | O-H···N bond between a hydroxyl group and a quinoline nitrogen, forming an S(5) ring motif. nih.gov |

Derivatives, Analogues, and Chemical Modifications of 7 Pyridin 2 Yl 1h Quinolin 5 One

Synthesis and Characterization of Substituted Pyridin-2-yl-quinolin-5-one Analogues

The synthesis of substituted pyridin-2-yl-quinolin-5-one analogues often involves multi-step reaction sequences. A common strategy is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. mdpi.com Variations of this method, along with other synthetic approaches like the Conrad-Limpach and Camps cyclizations, allow for the introduction of a wide range of substituents on both the quinoline (B57606) and pyridine (B92270) rings. mdpi.com For instance, substituted 2-aminobenzaldehydes can be reacted with various acetylpyridines to yield a library of analogues. nih.gov

Characterization of these newly synthesized compounds is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise connectivity and substitution patterns of the aromatic rings. nih.gov Infrared (IR) spectroscopy helps to identify key functional groups, such as the quinolinone carbonyl and any additional substituents. nih.gov Mass spectrometry provides accurate molecular weight determination, confirming the elemental composition of the synthesized analogues. nih.gov In cases where single crystals can be obtained, X-ray crystallography offers definitive proof of the molecular structure. nih.gov

A novel catalyst-free method has been developed for the synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols. rsc.org This environmentally friendly technique has proven effective for a wide array of substituted carbamates. rsc.org

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.88 (s, 1H, NH), 8.37 (s, 1H, quinoline-C₄-H), 8.02 (d, J=2 Hz, 1H, quinoline-C₅-H), 7.86 (d, J=8 Hz, 1H, quinoline-C₈-H), 7.72 (dd, J=2, 8.8 Hz, 1H, quinoline-C₇-H), 7.82-7.75 (m, 2H, phenyl-C₂,₆-H), 7.61 (t, J=8 Hz, 1H, phenyl-C₅-H), 7.36 (d, J=7.6 Hz, 1H, phenyl-C₄-H), 7.14 (brs, 1H, pyridine-C₅-H), 3.70-3.55 (m, 4H, morpholine-C₃,₅-H), 3.31-3.20 (m, 4H, morpholine-C₂,₆-H), 2.30 (s, 3H, CH₃) | Confirms the presence of the quinolinone, pyridine, and substituted phenyl rings, as well as the morpholine (B109124) and methyl groups. The chemical shifts and coupling constants are consistent with the proposed structure. nih.gov |

| IR (KBr, cm⁻¹) | ν 3448 (NH), 2221 (C≡N), 1763 (COCH₃), 1644 (C=O), 1600 (C=N) | Indicates the presence of an N-H bond, a nitrile group, an ester carbonyl, a quinolinone carbonyl, and C=N bonds within the heterocyclic rings. nih.gov |

Quinoline-Pyridine Hybrid Scaffolds

The combination of quinoline and pyridine rings within a single molecule creates a "hybrid scaffold" that has garnered significant attention in medicinal chemistry. nih.govresearchgate.net This is due to the prevalence of both individual heterocycles in numerous biologically active compounds. nih.govresearchgate.net The rationale behind designing such hybrids is to merge the pharmacophoric features of both moieties, potentially leading to compounds with enhanced or novel biological activities. nih.gov

The synthesis of these hybrids can be approached in various ways. One common method involves the coupling of pre-functionalized quinoline and pyridine precursors. pubcompare.ai For example, a Suzuki or Stille coupling reaction can be employed to form a direct carbon-carbon bond between the two heterocyclic systems. mdpi.com Alternatively, a linker can be introduced to connect the two rings, providing greater conformational flexibility. nih.gov The choice of synthetic route depends on the desired final structure and the available starting materials. nih.gov A number of quinoline-pyridine hybrids have been synthesized and evaluated for their potential as kinase inhibitors. nih.govresearchgate.net

| Hybrid Scaffold Type | General Synthetic Strategy | Key Reactions | Reference |

|---|---|---|---|

| Directly Linked (e.g., 2-(Quinolin-2-yl)pyridine) | Cross-coupling of a haloquinoline with a pyridylboronic acid or stannane. | Suzuki Coupling, Stille Coupling | mdpi.com |

| Amide-Linked | Coupling of a quinoline carboxylic acid with an aminopyridine. | Amide bond formation (e.g., using DCC, EDC) | nih.gov |

| Ether-Linked | Reaction of a hydroxyquinoline with a halopyridine. | Williamson ether synthesis | jst.go.jp |

Fused Ring Systems Incorporating the Quinolinone Moiety

Further structural diversity can be achieved by fusing additional heterocyclic rings onto the 7-pyridin-2-yl-1H-quinolin-5-one core. tandfonline.com This creates more rigid and complex polycyclic systems with potentially unique three-dimensional shapes and electronic properties. tandfonline.comresearchgate.net The synthesis of such fused systems often relies on intramolecular cyclization reactions of appropriately substituted quinolinone precursors. researchgate.netresearchgate.net

For example, a quinolinone bearing a reactive functional group at the C-6 or C-8 position can be used as a starting point for the construction of a new fused ring. tandfonline.com Depending on the nature of the reactants and reaction conditions, various five- or six-membered heterocyclic rings, such as pyrazole, triazine, or pyrimidine, can be annulated to the quinolinone scaffold. tandfonline.comnih.gov These reactions can be catalyzed by acids, bases, or transition metals. researchgate.net The resulting fused systems often exhibit distinct photophysical and biological properties compared to their non-fused counterparts. tandfonline.com

A novel and efficient synthetic method for creating tetracyclic 10-amino-6,9-disubstituted- nih.govresearchgate.nettandfonline.comtriazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines in a single step has been developed by coupling various active methylene compounds with diazotized heterocyclic amines. tandfonline.comtandfonline.com

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. baranlab.org In the context of this compound, the pyridine ring is a common target for bioisosteric replacement. rsc.org The goal is to substitute the pyridine with another chemical group that mimics its size, shape, and electronic characteristics, but may offer advantages in terms of metabolic stability, solubility, or target interaction. nih.gov

Common bioisosteres for the pyridine ring include other five- or six-membered heterocycles such as thiophene (B33073), furan, pyrimidine, or pyrazole. jst.go.jp For instance, replacing the pyridine with a thiophene ring can alter the electronic distribution and lipophilicity of the molecule, which may impact its pharmacokinetic profile. jst.go.jp The synthesis of these bioisosteric analogues generally follows similar synthetic routes as the parent compound, with the appropriate heterocyclic building block used in place of the pyridine precursor. The resulting compounds are then evaluated to determine if the bioisosteric replacement has led to improved properties. rsc.org

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| Pyridine | Thiophene | Similar size and aromaticity, different electronics. | Alter lipophilicity and metabolic stability. jst.go.jp |

| Pyridine | Pyrimidine | Introduction of an additional nitrogen atom. | Modify hydrogen bonding capacity and basicity. |

| Pyridine | Pyrazole | Five-membered ring with two nitrogen atoms. | Alter geometry and hydrogen bonding pattern. |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Mimics the electronic properties of the N-oxide. | Enhance biological activity and metabolic stability. rsc.org |

Strategies for Derivatization to Enhance Specific Chemical Properties

Targeted derivatization of the this compound scaffold can be employed to enhance specific chemical properties, such as solubility, stability, or membrane permeability. nih.gov For example, the introduction of polar functional groups, like hydroxyl or carboxyl groups, can improve aqueous solubility, which is often a desirable attribute for biologically active compounds. nih.gov Conversely, the addition of lipophilic groups, such as alkyl or aryl substituents, can increase lipid solubility and potentially enhance cell membrane penetration. nih.gov

Strategies for derivatization often involve reactions at the quinolinone nitrogen or at various positions on the aromatic rings. tandfonline.com The N-H group of the quinolinone can be alkylated or acylated to introduce a variety of substituents. nih.gov Electrophilic aromatic substitution reactions can be used to introduce functional groups onto the quinoline or pyridine rings, although the regioselectivity of these reactions can sometimes be challenging to control. uop.edu.pk Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful tool for the regioselective introduction of a wide range of functional groups. mdpi.com The choice of derivatization strategy is guided by the specific property that needs to be improved and the desired final compound. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of novel quinoline (B57606) derivatives is the development of practical and environmentally benign synthetic routes. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, expensive starting materials, and generate significant waste. tandfonline.comiipseries.orgrsc.org Future research must focus on greener alternatives to facilitate the synthesis of 7-pyridin-2-yl-1H-quinolin-5-one and its analogues.

Key areas for development include:

Green Catalysis: Exploring the use of renewable and eco-friendly catalysts, such as metal nanoparticles or biocatalysts like malic acid, can lead to milder reaction conditions and higher yields. tandfonline.com The use of earth-abundant metal catalysts, like iron or copper, in domino processes represents a sustainable approach for building the quinoline scaffold. nih.govdntb.gov.ua

Alternative Energy Sources: The application of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. iipseries.org

Eco-Friendly Solvents: Shifting from hazardous organic solvents to greener alternatives like water or polyethylene (B3416737) glycol (PEG) is crucial. tandfonline.comacs.org Methodologies that operate under solvent-free conditions are particularly desirable. rsc.org

Atom Economy: Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer high atom economy and procedural simplicity. acs.orgrsc.org Designing an MCR to construct the this compound framework would be a significant advancement.

Electrosynthesis: Electrochemically assisted reactions, such as the electro-assisted Friedländer reaction, present a reagent-free and sustainable method for quinoline synthesis, operating under mild conditions with high efficiency. rsc.org

| Methodology | Typical Conditions | Advantages | Challenges for Future Research |

|---|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | High temperatures, strong acids, hazardous oxidants. acs.orgiipseries.org | Well-established, broad substrate scope. | Poor atom economy, harsh conditions, environmental concerns. |

| Green Catalysis | Mild conditions, reusable catalysts (e.g., nanoparticles, biocatalysts). tandfonline.com | Environmentally friendly, high efficiency. | Catalyst stability, recovery, and cost-effectiveness. |

| Multicomponent Reactions (MCRs) | One-pot synthesis, often catalyzed. rsc.org | High atom economy, step efficiency, diversity of products. | Development of novel MCRs for specific complex scaffolds. |

| Electrosynthesis | Constant-current electrolysis, mild conditions. rsc.org | Reagent-free, sustainable, high conversion rates. | Substrate scope limitations, mechanistic understanding. |

Advanced Computational Design of Novel Analogues

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For this compound, computational methods can guide the synthesis of novel analogues with tailored properties.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of quinolinone derivatives with their biological activities. researchgate.net This allows for the rational design of more potent compounds.

Molecular Docking: For medicinal chemistry applications, molecular docking can predict the binding interactions of this compound analogues with biological targets such as protein kinases or reverse transcriptase. nih.govresearchgate.net This in silico screening can prioritize compounds for synthesis and experimental testing. researchgate.net

Density Functional Theory (DFT): DFT calculations are essential for understanding the electronic structure, reactivity, and spectroscopic properties of new analogues. nih.govnih.gov These studies can predict key parameters like chemical hardness, softness, and electrophilicity, providing insight into the molecule's behavior. nih.gov

| Computational Method | Objective | Predicted Parameters / Insights |

|---|---|---|

| Molecular Docking | Predict binding affinity and mode to a biological target. nih.gov | Binding energy, interaction with active site residues. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with biological activity. researchgate.net | Contour maps indicating favorable/unfavorable structural modifications. |

| Density Functional Theory (DFT) | Analyze electronic structure, stability, and reactivity. nih.gov | HOMO-LUMO gap, chemical potential, hardness, softness, charge distribution. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complexes. nih.gov | Conformational stability, solvent effects, binding free energies. |

Deeper Understanding of Complex Intermolecular Interactions

The this compound molecule possesses multiple sites capable of forming non-covalent interactions, including the quinolinone N-H (hydrogen bond donor), the carbonyl oxygen (acceptor), and the pyridine (B92270) nitrogen (acceptor), as well as two aromatic ring systems (π-π stacking and C-H···π interactions). A profound understanding of these interactions is critical for controlling solid-state packing, which influences material properties.

Future research should focus on:

Supramolecular Synthesis: Utilizing these specific interactions to design and construct predictable supramolecular architectures, such as dimers, 1D chains, or 2D networks. nih.gov